Product packaging for Beta-Amyloid (23-42)(Cat. No.:)

Beta-Amyloid (23-42)

Cat. No.: B1578748
M. Wt: 1870.3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Beta-Amyloid (23-42) is a proteolytic fragment of the full-length Amyloid Beta peptide, which is a key component of the senile plaques found in the brains of individuals with Alzheimer's disease . As a research reagent, this peptide is particularly valuable for investigating the structure-activity relationship and aggregation properties of amyloid species. The Amyloid Beta peptide is derived from the sequential cleavage of the Amyloid Precursor Protein (APP) by beta- and gamma-secretases, and different fragments exhibit varying propensities for aggregation and neurotoxicity . The C-terminal region, which includes the sequence of the (23-42) fragment, is known to be critical for the peptide's aggregation into oligomers and fibrils, a process widely studied in the context of Alzheimer's pathogenesis . In laboratory research, Beta-Amyloid (23-42) is suited for a variety of applications, including in vitro aggregation studies, the investigation of neuronal toxicity mechanisms, and the evaluation of compounds that might inhibit amyloid aggregation or disrupt existing fibrils . Research suggests that soluble oligomeric forms of amyloid beta may be the primary causative agents in synaptic dysfunction and neuronal death in Alzheimer's disease, making tools to study aggregation crucial . Studying specific fragments like (23-42) helps researchers dissect the core domains responsible for the peptide's pathological effects, such as the hydrophobic C-terminal sequence that facilitates self-assembly . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Weight

1870.3

sequence

DVGSNKGAIIGLMVGGVVIA

Origin of Product

United States

Molecular Biogenesis and Processing of Beta Amyloid Aβ42

Amyloid Precursor Protein (APP) Proteolytic Cleavage Pathways

The fate of the amyloid precursor protein (APP) is determined by which of two enzymatic pathways it enters. These pathways involve a series of proteolytic cleavages by enzymes known as secretases. uni-muenchen.de

Amyloidogenic Processing: Sequential Action of Beta-Secretase (BACE1) and Gamma-Secretase

The amyloidogenic pathway leads to the production of Aβ peptides. frontiersin.org This pathway is initiated when APP is cleaved by the enzyme beta-secretase, also known as BACE1 (β-site APP-cleaving enzyme 1). frontiersin.orgdzne.de BACE1 is a type I transmembrane aspartyl protease that cleaves APP at the N-terminus of the Aβ domain, resulting in the release of a soluble N-terminal fragment (sAPPβ) and a membrane-anchored C-terminal fragment of 99 amino acids, referred to as C99. mdpi.comfrontiersin.orgnih.gov The cleavage of APP by BACE1 is a prerequisite for the subsequent generation of Aβ. frontiersin.orgresearchgate.net

The C99 fragment then becomes the substrate for a second proteolytic event mediated by the gamma-secretase complex. cell-stress.comwikipedia.org This complex is composed of four key proteins: presenilin (which exists as two homologs, presenilin-1 (PSEN1) and presenilin-2 (PSEN2)), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2). wikipedia.org Gamma-secretase performs an intramembrane cleavage of C99, which is a "sloppy" process that can occur at several sites. wikipedia.org This imprecise cleavage results in the generation of Aβ peptides of varying lengths, typically ranging from 37 to 43 amino acids. cell-stress.comwikipedia.org This cleavage also releases the APP intracellular domain (AICD) into the cytoplasm. cell-stress.comnih.gov

Non-Amyloidogenic Processing via Alpha-Secretase

In the predominant non-amyloidogenic pathway, APP is processed in a manner that precludes the formation of the Aβ peptide. researchgate.netnih.gov This pathway is initiated by the action of alpha-secretase, which cleaves APP within the Aβ domain itself. nih.govnih.gov Members of the ADAM (a disintegrin and metalloprotease) family of enzymes, particularly ADAM10, have been identified as possessing alpha-secretase activity. researchgate.netwikipedia.org

This cleavage event generates a large, soluble N-terminal ectodomain known as sAPPα, which is released into the extracellular space and is believed to have neuroprotective properties. researchgate.netnih.gov The cleavage also produces a membrane-bound C-terminal fragment of 83 amino acids (C83). nih.govnih.gov Subsequently, the C83 fragment can be cleaved by the gamma-secretase complex, leading to the formation and release of a small peptide called p3 and the APP intracellular domain (AICD). nih.govpnas.org Because the initial alpha-secretase cleavage occurs within the Aβ sequence, the full-length, amyloidogenic Aβ peptide cannot be generated through this pathway. nih.gov

Generation and Relative Abundance of Beta-Amyloid (Aβ42) Isoforms

The processing of the C99 fragment by the gamma-secretase complex results in a variety of Aβ isoforms, with lengths typically ranging from 37 to 43 amino acids. cell-stress.comwikipedia.org The two most common isoforms are Aβ40 and Aβ42. frontiersin.org Under normal physiological conditions, Aβ40 is the most abundantly produced species, accounting for approximately 80-90% of the total Aβ, while Aβ42 constitutes a much smaller fraction, around 5-10%. imrpress.comfrontiersin.org Other minor isoforms, such as Aβ38, are also generated. nih.gov

Despite its lower abundance, Aβ42 is considered to be the more pathogenic species. cell-stress.com Due to its two additional hydrophobic amino acid residues, Aβ42 has a significantly higher propensity to aggregate into neurotoxic oligomers and fibrils, which are the primary components of the amyloid plaques found in the brains of individuals with Alzheimer's disease. cell-stress.comfrontiersin.orgfrontiersin.org The ratio of Aβ42 to Aβ40 is therefore a critical factor in the initiation of amyloid deposition. bmbreports.org

Relative Abundance of Major Aβ Isoforms
Aβ IsoformRelative Abundance (Physiological Conditions)Properties
Aβ40~80-90%More soluble, less prone to aggregation
Aβ42~5-10%More hydrophobic, highly prone to aggregation, primary component of amyloid plaques
Aβ38Minor isoformLess studied, but may also play a role in disease pathogenesis

Aggregation Dynamics and Structural Polymorphism of Beta Amyloid Aβ42

Monomer-to-Oligomer Transition of Beta-Amyloid (Aβ42)

The aggregation of Beta-Amyloid (Aβ42) is a complex process that begins with the transition of soluble, largely unstructured monomers into various oligomeric species. bmbreports.orgfrontiersin.orgresearchgate.net This initial step is considered a critical event in the pathogenesis of Alzheimer's disease, as soluble oligomers are thought to be the most neurotoxic species. frontiersin.orgnih.govnih.gov The process of Aβ42 fibrillization follows a nucleation-dependent polymerization model, where the formation of a stable nucleus is the rate-limiting step. acs.orgnih.gov

The transition from monomer to oligomer can proceed through different pathways, often categorized as "on-pathway" and "off-pathway". researchgate.net On-pathway oligomers are transient intermediates that eventually mature into fibrils, while off-pathway oligomers are stable, non-fibrillar species. The self-assembly of Aβ monomers is driven by a structural transition that favors intermolecular interactions over intramolecular ones, leading to the formation of Aβ nuclei during the primary nucleation phase. bmbreports.org This process is influenced by various factors, including the concentration of Aβ42 monomers. rsc.orgnih.gov

Initially, Aβ42 monomers, which are largely random coils or contain some α-helical structure, undergo a conformational change to a β-sheet-rich structure. frontiersin.orgportlandpress.com This conformational shift is a prerequisite for aggregation. portlandpress.com The aggregation process starts with the formation of small oligomers, such as dimers, trimers, and tetramers. frontiersin.org These can further assemble into larger oligomeric structures, including pentamers, hexamers, and dodecamers. nih.govnih.gov Studies have shown that stable, disc-shaped pentamers can be formed under specific conditions and are highly neurotoxic. nih.gov The formation of these oligomers is a crucial step that precedes the development of larger, insoluble fibrils. researchgate.netroyalsocietypublishing.org

Protofibril and Mature Fibril Formation from Beta-Amyloid (Aβ42)

Following the formation of oligomers, the aggregation cascade of Beta-Amyloid (Aβ42) continues with the assembly of these smaller species into larger, elongated structures known as protofibrils. researchgate.netresearchgate.net Protofibrils are considered soluble, intermediate aggregates on the pathway to the formation of mature, insoluble amyloid fibrils. plos.orgnih.gov They are typically curvilinear, with lengths often less than 100 nm. nih.gov The transition from oligomers to protofibrils involves a significant structural conversion. nih.govresearchgate.net For instance, neurotoxic oligomers that lack the characteristic β-sheet structure of fibrils can convert into protofibrils that do possess this structure. nih.gov This conversion leads to a decrease in neurotoxicity. nih.govresearchgate.net

The formation of mature fibrils from protofibrils is a subsequent step in the aggregation pathway. researchgate.netresearchgate.net Mature fibrils are characterized by their unbranched, β-sheet-rich structure and are the main component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. bmbreports.org The process of fibril formation can be accelerated by the presence of existing fibrils, which act as catalytic surfaces for the nucleation of new aggregates in a process known as secondary nucleation. nih.govpnas.org The addition of Aβ42 monomers to existing protofibrils can also drive their rapid transition into mature fibrils. researchgate.net This elongation process involves the polymerization of individual β-strands in a parallel, in-register orientation. nih.gov

The final mature fibrils are highly stable structures, making their disaggregation back into monomers difficult. bmbreports.org These fibrils are composed of one or more protofilaments that intertwine to form a helical structure. nih.gov Cryo-electron microscopy (cryo-EM) has revealed that Aβ42 fibrils extracted from human brains are often composed of two intertwined protofilaments. nih.govucl.ac.uknih.gov

Biophysical Characterization of Beta-Amyloid (Aβ42) Aggregates

The biophysical characterization of Beta-Amyloid (Aβ42) aggregates is crucial for understanding their structure and role in disease. A variety of techniques are employed to study the different species formed during the aggregation process, from oligomers to mature fibrils.

Technique Application in Aβ42 Aggregate Characterization
Transmission Electron Microscopy (TEM) Imaging the morphology of oligomers, protofibrils, and fibrils. nih.govresearchgate.net
Atomic Force Microscopy (AFM) Characterizing the size and shape of aggregates, including oligomers and protofibrils. nih.govplos.org
Fourier Transform Infrared (FTIR) Spectroscopy Determining the secondary structure (e.g., β-sheet content) of aggregates. nih.gov
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy Providing high-resolution structural information on fibrils. ucl.ac.ukportlandpress.combiorxiv.org
Cryo-Electron Microscopy (Cryo-EM) Determining the atomic-level structure of fibril polymorphs. bmbreports.orgnih.govucl.ac.uknih.gov
Size Exclusion Chromatography (SEC) Separating and determining the size of oligomeric species. nih.govresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy Studying the molecular structure and conversion of oligomers to fibrils. nih.gov

These techniques have revealed significant details about the structure of Aβ42 aggregates. For example, FTIR has shown that neurotoxic oligomers may lack the β-sheet structure that is characteristic of the less toxic fibrils. nih.gov Cryo-EM and ssNMR have been instrumental in revealing the polymorphic nature of Aβ42 fibrils at an atomic level. nih.govucl.ac.uknih.govbiorxiv.org

Conformational Heterogeneity and Morphology of Oligomeric Species

Oligomeric species of Beta-Amyloid (Aβ42) exhibit significant conformational heterogeneity and diverse morphologies. These soluble aggregates are considered key toxic species in Alzheimer's disease. nih.govnih.gov Their structure and toxicity are closely linked. pnas.org

Research has identified various forms of Aβ42 oligomers, including dimers, trimers, tetramers, and larger assemblies like pentamers, hexamers, and dodecamers. frontiersin.orgnih.govnih.gov These oligomers can exist in different conformational states. For example, stable, disc-shaped oligomers, identified as pentamers, have been observed and are found to be highly neurotoxic. nih.gov These toxic oligomers are characterized by a lack of the typical β-sheet structure found in fibrils and are composed of loosely aggregated strands. nih.govresearchgate.net

The morphology of oligomers can range from small, spherical particles to more elongated, curvilinear structures that are precursors to fibrils, known as protofibrils. researchgate.netnih.gov Techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) have been crucial in visualizing these different morphologies. nih.govresearchgate.net The size of these oligomers can also vary, with studies identifying species with molecular weights corresponding to pentamers (~22.5 kDa) and larger complexes. researchgate.net The heterogeneity of these oligomeric species may be a contributing factor to the observed polymorphism in mature fibrils. royalsocietypublishing.org

Fibrillar Polymorphs: S-shaped, U-shaped, ν-shaped, and υ-shaped Conformations of Aβ42

Mature Beta-Amyloid (Aβ42) fibrils exhibit remarkable structural polymorphism, meaning they can adopt multiple, distinct, self-propagating structures. nih.govresearchgate.netpnas.org High-resolution techniques like cryo-electron microscopy (cryo-EM) and solid-state nuclear magnetic resonance (ssNMR) have revealed several distinct fibrillar polymorphs, characterized by the different conformations of the Aβ42 monomer within the fibril. nih.govucl.ac.ukportlandpress.comnih.govpnas.org

A common and well-characterized conformation is the S-shaped fold. bmbreports.orgucl.ac.ukportlandpress.combiorxiv.org In these fibrils, each Aβ42 molecule adopts an S-like shape, and these subunits stack to form the protofilament. bmbreports.orgnih.gov Cryo-EM studies of Aβ42 fibrils from the brains of Alzheimer's disease patients have identified two predominant types of S-shaped filaments, termed Type I and Type II. bmbreports.orgucl.ac.uknih.gov

More recently, novel fibril polymorphs with distinct conformations have been discovered in brain-derived samples. These include:

ν-shaped (nu-shaped) conformations: In these fibrils, termed Type A, residues 12 to 42 of the Aβ42 peptide adopt a ν-shaped fold. nih.govresearchgate.netpnas.orgpnas.org

υ-shaped (upsilon-shaped) conformations: Found in Type B fibrils, residues 2 to 42 of the Aβ42 peptide adopt an interlocking υ-shaped conformation. nih.govresearchgate.netpnas.orgpnas.org

Fibril PolymorphMonomer ConformationKey Structural FeaturesReference
Type I & II S-shapedTwo structurally related S-shaped protofilament folds. Found in sporadic and familial AD brains. bmbreports.orgucl.ac.uknih.gov
Type A ν-shapedResidues 12-42 adopt a ν-shaped conformation. nih.govresearchgate.netpnas.orgpnas.org
Type B υ-shapedResidues 2-42 adopt an υ-shaped conformation. nih.govresearchgate.netpnas.orgpnas.org

Role of Specific Residues and the C-terminal Region (e.g., Asp23, Lys28, Ala42, Gly33, Gly37, Gly38) in Aβ42 Fibrillization

Specific amino acid residues and regions within the Beta-Amyloid (Aβ42) peptide play crucial roles in its aggregation and fibrillization process.

The C-terminal region is particularly important for the aggregation propensity of Aβ42. nih.govsci-hub.senih.govpnas.org The two additional hydrophobic residues at the C-terminus of Aβ42, Isoleucine-41 (Ile41) and Alanine-42 (Ala42), significantly increase its hydrophobicity and propensity to aggregate compared to the shorter Aβ40 peptide. bmbreports.orgnih.gov This region is thought to stabilize a turn conformation that acts as an internal seed for aggregation, making the Aβ42 C-terminus more rigid than that of Aβ40. sci-hub.sepnas.org The C-terminus, particularly Ala42, is also involved in critical interactions that stabilize fibril structures, such as salt bridges. portlandpress.comrsc.org

Several individual residues have been identified as key players in the fibrillization process through mutagenesis studies:

Asp23 and Lys28 : These residues can form a salt bridge that is important for stabilizing the turn conformation in both Aβ40 and Aβ42 fibrils. researchgate.net The charge at position 23, in particular, is critical, as its removal can significantly alter aggregation kinetics, suggesting it plays a role in the electrostatic repulsion between monomers and fibrils. pnas.org Mutagenesis studies have shown that Asp23 is essential for the typical sigmoidal aggregation kinetics of Aβ42. acs.orgnih.gov

Glycine (B1666218) residues (Gly33, Gly37, Gly38) : These residues provide conformational flexibility to the peptide backbone, which is important for the structural rearrangements required for fibril formation. acs.orgnih.gov Scanning mutagenesis has identified Gly33, Gly37, and Gly38 as key residues for the nucleation-dependent polymerization of Aβ42. acs.orgnih.gov In some fibril structures, an inter-monomer contact between Gln15 and Gly37 has been observed, highlighting the role of these glycine residues in fibril architecture. nih.gov

The following table summarizes the roles of these key residues:

Residue(s) Role in Aβ42 Fibrillization
C-terminal (Ile41, Ala42) Increases hydrophobicity and aggregation propensity; stabilizes turn conformation. bmbreports.orgnih.govsci-hub.se
Asp23 Involved in a key salt bridge with Lys28; its negative charge influences electrostatic interactions during aggregation. acs.orgnih.govresearchgate.netpnas.org
Lys28 Forms a crucial salt bridge with Asp23 or Ala42, stabilizing fibril structures. researchgate.netportlandpress.comrsc.org

| Gly33, Gly37, Gly38 | Provide backbone flexibility necessary for fibril formation; key for nucleation. acs.orgnih.gov |

Hydrophobic and Ionic Interactions Governing Beta-Amyloid (Aβ42) Structural Stability

The structural stability of Beta-Amyloid (Aβ42) aggregates, from oligomers to mature fibrils, is governed by a complex interplay of hydrophobic and ionic interactions.

Hydrophobic interactions are a primary driving force for Aβ42 aggregation. nih.gov The peptide contains several hydrophobic regions, particularly in the central core and the C-terminus, that tend to be buried away from the aqueous environment. nih.govacs.org This sequestration of hydrophobic side chains promotes the self-assembly of Aβ42 into oligomers and fibrils. nih.gov In mature fibrils, hydrophobic residues are often tightly packed in the core of the structure, contributing significantly to its stability. bmbreports.org For example, in S-shaped fibrils, hydrophobic clusters in the region of residues 30-42 help stabilize the conformation. bmbreports.org Similarly, in ν-shaped and υ-shaped polymorphs, extensive contacts between hydrophobic sidechains are crucial for the assembly. portlandpress.compnas.org

Ionic interactions , primarily in the form of salt bridges, also play a critical role in stabilizing the specific conformations of Aβ42 fibrils. A salt bridge is an electrostatic interaction between oppositely charged residues. A key salt bridge in many Aβ42 fibril structures is formed between the negatively charged Aspartic acid at position 23 (Asp23) and the positively charged Lysine at position 28 (Lys28). researchgate.net Another important salt bridge can form between Lys28 and the C-terminal Alanine-42 (Ala42), which is particularly significant in stabilizing the S-shaped conformation of Aβ42 fibrils. bmbreports.orgportlandpress.comrsc.org The presence and specific pairing of these salt bridges can vary between different fibril polymorphs. portlandpress.comnih.govpnas.orgbiorxiv.org These ionic interactions, along with hydrogen bonds between the peptide backbones, provide specificity and rigidity to the final fibril structure. bmbreports.org

Interaction TypeKey Residues/Regions InvolvedRole in Aβ42 Structural Stability
Hydrophobic Central hydrophobic core (e.g., residues 17-21), C-terminal region (e.g., residues 30-42)Primary driving force for aggregation; stabilization of the fibril core. bmbreports.orgnih.govacs.org
Ionic (Salt Bridges) Asp23-Lys28, Lys28-Ala42, K16-A42Stabilize specific turns and conformations within fibril polymorphs; contribute to structural rigidity. bmbreports.orgresearchgate.netportlandpress.comnih.govrsc.orgbiorxiv.org

Molecular and Cellular Mechanisms of Beta Amyloid Aβ42 Neurotoxicity

Synaptic Dysfunction and Loss Induced by Beta-Amyloid (Aβ42) Oligomers

Soluble oligomers of Aβ42 are increasingly recognized as the primary culprits in the early stages of Alzheimer's disease, instigating synaptic and cognitive dysfunction. jneurosci.org These oligomeric forms, rather than the mature fibrils found in plaques, are responsible for disrupting synaptic plasticity, a fundamental process for learning and memory. jneurosci.orgnih.gov

Research has demonstrated that both naturally secreted and synthetic Aβ42 oligomers can impair long-term potentiation (LTP), the cellular mechanism underlying memory formation, and facilitate long-term depression (LTD), a process that weakens synaptic connections. jneurosci.orgnih.govspringernature.com This disruption of synaptic function is a key contributor to the cognitive deficits observed in the early phases of the disease. nih.govnih.gov

The synaptotoxic effects of Aβ42 oligomers are mediated through their interaction with various receptors on the neuronal surface. These interactions can trigger a cascade of intracellular events that lead to the loss of dendritic spines, the small protrusions on dendrites that receive synaptic inputs. nih.gov Studies using transgenic mouse models have shown an age-dependent decrease in the presynaptic marker synaptophysin, which parallels the accumulation of Aβ oligomers, providing in vivo evidence for their role in synaptic pathology. jneurosci.org Furthermore, the intraneuronal accumulation of Aβ42 oligomers, particularly within neuronal processes and synapses, is considered a critical early event that precedes extracellular plaque deposition and leads to synaptic alterations. frontiersin.org

Table 1: Effects of Aβ42 Oligomers on Synaptic Function

Effect Mechanism Reference
Inhibition of Long-Term Potentiation (LTP) Disruption of NMDAR-dependent signaling pathways. nih.govnih.gov nih.govnih.gov
Enhancement of Long-Term Depression (LTD) Shifting of NMDAR-dependent signaling towards pathways involved in LTD induction. nih.gov nih.gov
Dendritic Spine Loss Direct interaction with synaptic receptors leading to structural changes. nih.gov nih.gov

Beta-Amyloid (Aβ42)-Mediated Mitochondrial Dysfunction and Impaired Energy Metabolism

Mitochondria, the primary energy producers in cells, are major targets of Aβ42-induced toxicity. nih.gov A growing body of evidence indicates that Aβ42 accumulates within mitochondria, directly impairing their function and leading to a cascade of detrimental effects. nih.govresearchgate.net

One of the key consequences of Aβ42 accumulation is the impairment of the electron transport chain (ETC) and oxidative phosphorylation, the primary processes for ATP production. researchgate.net Aβ42 has been shown to interact with and inhibit the activity of several key enzymes in the citric acid cycle and the ETC, including pyruvate (B1213749) dehydrogenase (PDH), α-ketoglutarate dehydrogenase (KGDH), and cytochrome c oxidase. nih.govjuniperpublishers.com This enzymatic inhibition leads to reduced ATP production, creating an energy deficit that compromises neuronal function and viability. researchgate.netfrontiersin.org

Furthermore, Aβ42 disrupts mitochondrial dynamics, the balance between mitochondrial fission and fusion that is crucial for maintaining a healthy mitochondrial network. frontiersin.org This disruption leads to mitochondrial fragmentation and altered morphology, including damage to mitochondrial cristae, the site of oxidative phosphorylation. frontiersin.orgmdpi.com Aβ42 also interferes with the transport of essential proteins into the mitochondria, further exacerbating mitochondrial dysfunction. researchgate.net The binding of Aβ42 to mitochondrial proteins, such as Aβ-binding alcohol dehydrogenase (ABAD), can also contribute to impaired mitochondrial function and increased oxidative stress. nih.govfrontiersin.org

Table 2: Aβ42-Induced Mitochondrial Impairments

Impairment Key Findings Reference
Enzyme Inhibition Reduced activity of pyruvate dehydrogenase (PDH), α-ketoglutarate dehydrogenase (KGDH), and cytochrome c oxidase. nih.govjuniperpublishers.com nih.govjuniperpublishers.com
Reduced ATP Production Consequence of impaired electron transport chain and oxidative phosphorylation. researchgate.netfrontiersin.org researchgate.netfrontiersin.org
Altered Mitochondrial Dynamics Imbalance in mitochondrial fission and fusion, leading to fragmentation. frontiersin.org frontiersin.org
Structural Damage Damage to mitochondrial cristae and membranes. frontiersin.orgmdpi.com frontiersin.orgmdpi.com

| Protein Import Blockage | Interference with the transport of nuclear-encoded mitochondrial proteins. researchgate.net | researchgate.net |

Induction of Oxidative Stress by Beta-Amyloid (Aβ42)

Aβ42 is a potent inducer of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com This oxidative stress is a key contributor to the neurodegenerative processes in Alzheimer's disease. mdpi.comfrontiersin.org

The generation of ROS by Aβ42 can occur through several mechanisms. Aβ42 oligomers can insert into cellular membranes, including the mitochondrial membrane, and serve as a source of ROS. nih.gov This process can initiate lipid peroxidation, causing damage to the cell membrane. mdpi.comnih.gov The interaction of Aβ42 with transition metals, such as copper (Cu2+) and iron (Fe3+), which are found in high levels in amyloid plaques, can also catalyze the production of highly reactive hydroxyl radicals. frontiersin.orgnih.gov

Mitochondria are a primary source of Aβ42-induced ROS. juniperpublishers.com The disruption of the electron transport chain by Aβ42 leads to the leakage of electrons and the subsequent formation of superoxide (B77818) anions. researchgate.netjuniperpublishers.com This increase in mitochondrial ROS further damages mitochondrial components, creating a vicious cycle of mitochondrial dysfunction and oxidative stress. researchgate.net The consequences of this oxidative stress are widespread, including damage to lipids, proteins, and DNA, all of which contribute to neuronal injury and death. mdpi.com

Beta-Amyloid (Aβ42) Interactions with Cellular Membranes and Disruption of Ion Homeostasis

Aβ42 peptides have a strong propensity to interact with and disrupt cellular membranes, leading to a loss of ion homeostasis, a critical event in its neurotoxic cascade. nih.govnih.gov This interaction is not uniform, as different Aβ42 assemblies, from oligomers to fibrils, can have varied effects on the lipid bilayer. nih.gov

One of the most well-documented mechanisms of Aβ42-induced membrane disruption is the formation of ion-permeable pores or channels. nih.govacs.org These Aβ42 channels can insert into the neuronal membrane, creating a non-specific leakage pathway for ions, particularly calcium (Ca2+). nih.govresearchgate.net The resulting influx of Ca2+ disrupts the tightly regulated intracellular calcium concentration, leading to a state of calcium dysregulation. mdpi.comresearchgate.net This elevated intracellular calcium can trigger a number of downstream pathological events, including mitochondrial dysfunction, activation of apoptotic pathways, and excitotoxicity. frontiersin.orgresearchgate.net

Besides forming discrete pores, Aβ42 oligomers can also disrupt membranes through a "carpeting" or detergent-like effect, where they associate with the membrane surface and alter its physical properties, leading to increased permeability. nih.govrsc.org These interactions can cause lipid peroxidation and further compromise membrane integrity. nih.gov The ability of Aβ42 to perturb cellular membranes and disrupt ion homeostasis is a fundamental aspect of its neurotoxicity, contributing significantly to neuronal dysfunction and death.

Neuroinflammatory Responses Elicited by Beta-Amyloid (Aβ42)

Neuroinflammation is a prominent feature of Alzheimer's disease, and Aβ42 is a potent trigger of this inflammatory response in the brain. dovepress.comnih.gov The accumulation of Aβ42 activates resident immune cells in the central nervous system, primarily microglia and astrocytes, leading to a chronic inflammatory state that exacerbates neurodegeneration. nih.govfrontiersin.org

Microglial Activation and Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6, IL-1β)

Microglia, the brain's resident immune cells, play a dual role in Alzheimer's disease. In the early stages, they can be neuroprotective by clearing Aβ deposits. nih.gov However, chronic exposure to Aβ42 leads to persistent microglial activation and a shift towards a pro-inflammatory phenotype. nih.govijbs.com

Aβ42 oligomers and fibrils are recognized by various pattern recognition receptors on the surface of microglia, such as Toll-like receptors (TLR2 and TLR4) and TREM2. mdpi.com This interaction triggers intracellular signaling cascades, including the NF-κB and MAPK pathways, which result in the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). dovepress.comijbs.commedecinesciences.org These cytokines create a neurotoxic environment, further promoting neuronal damage and death. medecinesciences.orgnih.gov The sustained release of these inflammatory mediators contributes to a vicious cycle, as some cytokines can, in turn, enhance the production of Aβ42. dovepress.com

Table 3: Pro-inflammatory Cytokines Released by Aβ42-Activated Microglia

Cytokine Role in Neuroinflammation Reference
Tumor Necrosis Factor-alpha (TNF-α) Promotes inflammation, enhances APP production, and contributes to neuronal damage. dovepress.comijbs.commedecinesciences.org dovepress.comijbs.commedecinesciences.org
Interleukin-6 (IL-6) A pro-inflammatory cytokine involved in the acute phase response and chronic inflammation. ijbs.commedecinesciences.org ijbs.commedecinesciences.org

| Interleukin-1 beta (IL-1β) | A potent inflammatory mediator that can increase APP production and contribute to synaptic dysfunction. dovepress.comijbs.com | dovepress.comijbs.com |

Astrocyte Responses and Reactivity to Beta-Amyloid (Aβ42) Accumulation

Astrocytes, the most abundant glial cells in the brain, also play a critical role in the neuroinflammatory response to Aβ42. mdpi.com In the presence of Aβ plaques, astrocytes become reactive, a state characterized by changes in morphology and gene expression. diva-portal.orgroyalsocietypublishing.org These reactive astrocytes are often found surrounding Aβ plaques. royalsocietypublishing.org

While astrocytes can participate in the clearance of Aβ, their prolonged activation by Aβ42 contributes to neuroinflammation. springernature.comdiva-portal.org Reactive astrocytes can release a variety of pro-inflammatory mediators, including cytokines and chemokines, which can exacerbate the inflammatory environment and cause damage to surrounding neurons. dovepress.comdiva-portal.org Furthermore, Aβ42 can induce the release of glutamate (B1630785) from astrocytes, contributing to excitotoxicity and synaptic loss. dovepress.com The accumulation of Aβ within astrocytes can also lead to organelle stress, including mitochondrial and endoplasmic reticulum swelling, and the formation of pathological lipid structures, further compromising astrocyte function and contributing to disease progression. diva-portal.org

Interactions with Specific Neuronal and Glial Receptors

The neurotoxic effects of beta-amyloid (Aβ42) are not a result of passive accumulation alone; rather, they are actively mediated through direct interactions with a variety of cell surface receptors on both neurons and glial cells. These interactions trigger a cascade of intracellular signaling events that contribute to synaptic dysfunction, neuroinflammation, and ultimately, neuronal death. Key receptors implicated in Aβ42-mediated neurotoxicity include Dectin-1, N-methyl-D-aspartate receptors (NMDARs), α7 nicotinic acetylcholine (B1216132) receptors (α7-AChRs), the receptor for advanced glycation end products (RAGE), and CD36.

Dectin-1

Dectin-1, a pattern recognition receptor encoded by the Clec7a gene, is primarily expressed on microglia. nih.gov Its expression is significantly increased in microglia surrounding Aβ plaques in both mouse models of Alzheimer's disease and human brain tissue. frontiersin.org Aβ42 directly binds to the extracellular C-type lectin domain of Dectin-1. frontiersin.orgresearchgate.net This interaction induces the homodimerization of the receptor, which in turn activates downstream signaling pathways. nih.govresearchgate.netresearchgate.net

The primary signaling cascade initiated by Aβ42-Dectin-1 binding involves the activation of spleen tyrosine kinase (Syk) and the subsequent activation of the transcription factor nuclear factor-κB (NF-κB). nih.govfrontiersin.orgresearchgate.net This signaling pathway leads to the production and secretion of pro-inflammatory cytokines and reactive oxygen species (ROS), contributing to the neuroinflammatory environment characteristic of Alzheimer's disease. frontiersin.orgresearchgate.net Studies using Dectin-1 knockout mice have demonstrated that the absence of this receptor reduces Aβ42-induced microglial activation, inflammatory responses, and subsequent synaptic and cognitive deficits. nih.govresearchgate.netresearchgate.net

N-methyl-D-aspartate Receptors (NMDARs)

NMDARs are ionotropic glutamate receptors crucial for synaptic plasticity and memory. Aβ42 exhibits a preferential binding to glutamatergic neurons that express the NR1 or NR2B subunits of the NMDAR. nih.gov The interaction between Aβ42 and NMDARs is complex and can lead to opposing effects depending on the concentration of Aβ42 and the location of the receptor (synaptic versus extrasynaptic).

At pathological concentrations, Aβ42 can stimulate glutamate release, potentially through α7 nicotinic acetylcholine receptors, leading to the activation of extrasynaptic NMDARs. nih.gov This can inhibit long-term potentiation (LTP), a key cellular mechanism for learning and memory, and contribute to the loss of synaptic spines. nih.govaginganddisease.org The activation of extrasynaptic NMDARs is also linked to the production of reactive oxygen species (ROS) and can trigger pathways leading to neuronal apoptosis. aginganddisease.orgmdpi.com Conversely, some studies suggest that Aβ oligomers can also directly activate NMDARs, particularly those containing the GluN2A subunit. mdpi.com The overactivation of NMDARs can lead to an increase in amyloidogenic processing of the amyloid precursor protein (APP), creating a toxic feedback loop. nih.gov

α7 Nicotinic Acetylcholine Receptors (α7-AChRs)

Aβ42 binds with high affinity to neuronal α7 nicotinic acetylcholine receptors (α7-AChRs). jneurosci.orgdrugbank.com This interaction is considered a pivotal event in Alzheimer's disease pathology. drugbank.com Immunohistochemical studies have shown that Aβ42 and α7-AChRs co-localize in neuritic plaques and within individual cortical neurons in Alzheimer's disease brains. drugbank.comnih.gov

The binding of Aβ42 to α7-AChRs can have several detrimental consequences. It can inhibit α7-AChR-dependent calcium activation and acetylcholine release, processes that are critical for memory and cognitive functions. drugbank.com Furthermore, the interaction facilitates the intraneuronal accumulation of Aβ42. nih.gov It is proposed that the high-affinity binding of Aβ42 to α7-AChRs on the neuronal surface is followed by the endocytosis of the resulting complex, leading to the internalization and aggregation of Aβ42 within the neuron. nih.govresearchgate.net This intracellular accumulation is a key feature of Alzheimer's disease pathology. While low doses of Aβ42 may initially activate α7-AChRs, prolonged exposure leads to receptor inhibition, possibly through desensitization. imrpress.com

Receptor for Advanced Glycation End Products (RAGE)

RAGE is a multi-ligand receptor of the immunoglobulin superfamily that is expressed on various cell types in the brain, including neurons, microglia, and endothelial cells. mdpi.com Its expression is significantly upregulated in the hippocampus of individuals with Alzheimer's disease. mdpi.com RAGE binds to Aβ42, and this interaction is implicated in mediating inflammatory responses and Aβ transport across the blood-brain barrier. nih.govplos.org

The binding of Aβ42 to RAGE on microglia and neurons activates the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. plos.org This contributes to the chronic neuroinflammation seen in Alzheimer's disease. plos.org In endothelial cells, the Aβ42-RAGE interaction can increase the permeability of the blood-brain barrier, potentially leading to an influx of circulating Aβ into the brain. mdpi.com Studies have shown that RAGE is a high-affinity receptor for Aβ42, and certain genetic polymorphisms in RAGE can increase this binding affinity, potentially exacerbating the inflammatory response. nih.govplos.org

CD36

CD36 is a class B scavenger receptor expressed on microglia and is involved in the innate immune response to fibrillar Aβ. nih.gov The binding of fibrillar Aβ42 to CD36 on microglia triggers the activation of these cells, leading to the production of reactive oxygen species (ROS), pro-inflammatory cytokines like IL-1β and TNFα, and various chemokines. nih.gov This inflammatory cascade is thought to initiate and propagate the neurotoxic effects of Aβ. nih.govjcdr.net

The interaction between Aβ and CD36 also stimulates the phagocytosis of Aβ by microglia. frontiersin.org However, this process appears to simultaneously trigger an inflammatory response that can be detrimental. frontiersin.org Specifically, the binding of Aβ to CD36 can activate the NLRP3 inflammasome, further promoting the release of pro-inflammatory molecules and exacerbating neuroinflammation. frontiersin.org In astrocytes, the Aβ-induced activation of NADPH oxidase, a source of ROS, has been found to be independent of CD36 binding. portlandpress.com

Interactive Data Table: Aβ42 Receptor Interactions

ReceptorCell Type(s)Key Downstream Signaling PathwaysMajor Neurotoxic Outcomes
Dectin-1 MicrogliaSyk, NF-κBIncreased pro-inflammatory cytokine and ROS production, neuroinflammation. nih.govfrontiersin.orgresearchgate.net
NMDARs NeuronsCa2+ influx, Calpain, ERK1/2LTP inhibition, synaptic spine loss, increased amyloidogenic processing, apoptosis. nih.govaginganddisease.orgmdpi.com
α7-AChRs NeuronsEndocytosisInhibition of cholinergic signaling, intracellular Aβ42 accumulation. drugbank.comnih.gov
RAGE Neurons, Microglia, Endothelial CellsNF-κBIncreased pro-inflammatory cytokine production, increased blood-brain barrier permeability. mdpi.complos.org
CD36 MicrogliaNLRP3 InflammasomeROS and pro-inflammatory cytokine production, neuroinflammation. frontiersin.orgnih.gov

Interactions of Beta Amyloid Aβ42 with Other Biological Components and Pathological Systems

Cross-talk Between Beta-Amyloid (Aβ42) and Tau Protein Pathology

The interplay between Aβ42 and tau protein is a central theme in Alzheimer's disease research, with substantial evidence suggesting a synergistic relationship that drives neurodegeneration. nih.govresearchgate.net The "amyloid cascade hypothesis" posits that the accumulation of Aβ is the primary event, initiating a cascade that leads to the hyperphosphorylation and aggregation of tau into neurofibrillary tangles (NFTs). ijbs.comfrontiersin.org

Several key mechanisms underpin this pathological cross-talk:

Aβ42-Induced Tau Hyperphosphorylation: Aggregated Aβ42 can activate several protein kinases, most notably Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5). ijbs.comnih.gov These kinases are responsible for phosphorylating tau at multiple sites. ijbs.com Hyperphosphorylated tau detaches from microtubules, disrupting their stabilizing function and promoting its own aggregation into NFTs. ijbs.comnih.gov Specifically, tau phosphorylation at serine 262 has been identified as critical for Aβ42-induced tau toxicity. ijbs.comnih.gov

Tau-Mediated Aβ Toxicity: The neurotoxic effects of Aβ appear to be dependent on the presence of tau. ijbs.comnih.gov Studies have shown that in the absence of tau, neurons are more resistant to Aβ-induced toxicity. ijbs.com This suggests that tau acts downstream of Aβ, mediating its harmful effects on neuronal function and survival. nih.gov

Synergistic Effects and Propagation: Aβ and tau can synergistically target cellular processes and organelles, amplifying each other's toxic effects. ijbs.comnih.gov The presence of Aβ plaques may facilitate the propagation and spread of tau pathology throughout the brain. researchgate.net The coexistence of both pathologies is strongly correlated with cognitive decline. ijbs.comnih.gov

Role of CHIP: The C terminus of heat shock protein70-interacting protein (CHIP) plays a role in the degradation of hyperphosphorylated tau. jneurosci.org Research indicates that Aβ accumulation can reduce CHIP levels, thereby impairing the clearance of abnormal tau and contributing to its accumulation. jneurosci.org

Table 1: Key Research Findings on Aβ42 and Tau Interaction

Finding Mechanism Reference
Aβ42 induces tau hyperphosphorylation Activation of kinases GSK-3β and CDK5. ijbs.comnih.gov
Tau is necessary for Aβ toxicity Tau mediates the neurotoxic effects of Aβ. ijbs.comnih.gov
Aβ facilitates tau pathology spread Coexistence of plaques and tangles accelerates neurodegeneration. researchgate.net
Aβ accumulation reduces CHIP levels Impaired degradation of hyperphosphorylated tau. jneurosci.org

Beta-Amyloid (Aβ42) Interactions with the Blood Coagulation System (e.g., Fibrinogen, Factor XII)

Emerging evidence highlights a significant link between Aβ42 and the blood coagulation system, suggesting that vascular abnormalities contribute to Alzheimer's disease pathology. nih.gov

Interaction with Fibrinogen: Aβ42 binds to fibrinogen with high affinity. ashpublications.org This interaction leads to the formation of structurally abnormal fibrin (B1330869) clots that are more resistant to degradation by the enzyme plasmin. ashpublications.orgresearchgate.net These persistent clots can deposit in cerebral blood vessels, potentially leading to microinfarcts, inflammation, and disruption of the blood-brain barrier. nih.gov The binding of Aβ42 to fibrinogen involves the central region of the Aβ42 peptide and a specific region on the fibrinogen β-chain. ashpublications.org Furthermore, Aβ42 also binds to the αC region of fibrinogen, which interferes with plasmin-mediated cleavage. ashpublications.org

Activation of Factor XII: Aβ42 can directly activate Factor XII (FXII), a key protein in the contact activation pathway of coagulation. researchgate.netashpublications.orgmdpi.com This activation can trigger the intrinsic coagulation cascade, leading to increased fibrin generation. nih.gov Additionally, FXII activation can initiate a pro-inflammatory pathway through the release of bradykinin (B550075), which increases vascular permeability. nih.govmdpi.com In mouse models of Alzheimer's disease, depletion of FXII has been shown to reduce fibrin deposition. ashpublications.org

Table 2: Aβ42 Interactions with the Coagulation System

Interacting Component Effect of Interaction Pathological Consequence Reference
Fibrinogen Forms structurally abnormal, plasmin-resistant fibrin clots. Increased fibrin deposition, potential for microinfarcts and inflammation. nih.govashpublications.orgresearchgate.net
Factor XII (FXII) Activates the intrinsic coagulation and contact systems. Increased fibrin generation and pro-inflammatory bradykinin release. nih.govresearchgate.netashpublications.orgmdpi.com

Influence of Apolipoprotein E (ApoE) Isoforms on Beta-Amyloid (Aβ42) Neuroinflammation and Clearance

Apolipoprotein E (ApoE) is a major genetic risk factor for late-onset Alzheimer's disease, with its three common isoforms (ApoE2, ApoE3, and ApoE4) differentially influencing Aβ42 pathology. neurosci.cnnih.govfrontiersin.org

Aβ Clearance: ApoE isoforms have distinct effects on the clearance of Aβ42 from the brain. nih.gov ApoE4 is associated with impaired Aβ clearance compared to ApoE3 and ApoE2. nih.govjci.orgcam.ac.uk This is partly because the binding of Aβ42 to ApoE4 redirects its clearance pathway from the efficient LDL receptor-related protein 1 (LRP1) to the slower VLDL receptor (VLDLR) at the blood-brain barrier. jci.orgjci.org Lipo-ApoE4 complexes with Aβ are cleared even more slowly. nih.govjci.org

Neuroinflammation: The different ApoE isoforms also modulate the inflammatory response to Aβ42. neurosci.cn In vivo and in vitro studies have shown that ApoE4 promotes a pro-inflammatory state in response to Aβ42, while ApoE2 has a protective, anti-inflammatory effect. neurosci.cnnih.govresearchgate.net ApoE3 appears to have an intermediate or neutral effect. nih.gov This differential regulation of neuroinflammation is thought to be mediated, at least in part, through the vitamin D receptor (VDR) signaling pathway. nih.govresearchgate.net

Aβ Aggregation: ApoE isoforms also influence the aggregation of Aβ42. frontiersin.org ApoE4 has a greater ability to bind to Aβ, which can promote its aggregation and the formation of amyloid plaques. frontiersin.org

Table 3: Influence of ApoE Isoforms on Aβ42 Pathology

ApoE Isoform Effect on Aβ42 Clearance Effect on Aβ42-induced Neuroinflammation Reference
ApoE2 Efficient clearance Suppressive/Protective neurosci.cnnih.govjci.orgjci.orgnih.gov
ApoE3 Moderate clearance Neutral/Slightly Protective neurosci.cnnih.govjci.orgjci.orgnih.gov
ApoE4 Impaired clearance Pro-inflammatory neurosci.cnfrontiersin.orgnih.govjci.orgjci.orgnih.gov

Interactions with Other Circulating and Systemic Factors (e.g., erythrocytes, plasminogen activator, α2-macroglobulin, albumin, complement cascades)

Aβ42 interacts with a variety of other components in the blood and central nervous system, further contributing to the complexity of Alzheimer's disease.

Erythrocytes (Red Blood Cells): Aβ42 can bind to the surface of erythrocytes. nih.govplos.orgnih.gov This interaction is more avid for Aβ42 than for Aβ40, likely due to the increased hydrophobicity of Aβ42. nih.govplos.org The binding of Aβ to red blood cells has been hypothesized to impair their function, potentially leading to oxidative stress and reduced oxygen delivery to the brain. frontiersin.orgoup.com

Plasminogen Activator System: The plasminogen activator system is involved in the degradation of Aβ. pnas.org Tissue plasminogen activator (tPA) converts plasminogen into plasmin, which can cleave both monomeric and aggregated forms of Aβ. pnas.orgahajournals.org However, Aβ42 can interfere with this process. It can induce the expression of plasminogen activator inhibitor-1 (PAI-1), which inhibits tPA and reduces plasmin generation. pnas.orgresearchgate.net Furthermore, by binding to fibrin, Aβ42 can block the access of plasminogen to its binding sites, further impairing fibrinolysis and Aβ clearance. ashpublications.orgnih.gov

α2-Macroglobulin (α2M): This plasma protein can bind to Aβ peptides and has been shown to inhibit their fibril formation. google.comjci.orgpnas.org α2M can also protect neurons from the toxic effects of Aβ oligomers by preventing them from binding to the cell surface. pnas.org

Albumin: As a major protein in plasma, albumin can also bind to Aβ peptides, potentially acting as a scavenger and influencing its clearance and aggregation. google.comjci.orgacs.org

Complement Cascades: Aβ42 is a potent activator of the complement system, a key component of the innate immune response. nih.gov It can directly activate both the classical and alternative pathways by binding to complement proteins such as C1q and C3. nih.govsemanticscholar.org This activation leads to the generation of pro-inflammatory molecules (C3a, C5a) and the formation of the membrane attack complex (MAC), which can cause neuronal damage. nih.govsemanticscholar.org While the complement system is involved in clearing Aβ, its chronic activation can contribute to the persistent neuroinflammation observed in Alzheimer's disease. mdpi.comresearchgate.net

Table 4: Interactions of Aβ42 with Other Systemic Factors

Interacting Factor Nature of Interaction Pathological Implication Reference
Erythrocytes Binds to the cell surface. Potential for oxidative stress and impaired oxygen delivery. nih.govplos.orgfrontiersin.orgoup.com
Plasminogen Activator System Inhibits plasmin generation via PAI-1 induction and blocking plasminogen binding to fibrin. Reduced Aβ degradation and impaired clot lysis. ashpublications.orgpnas.orgresearchgate.netnih.gov
α2-Macroglobulin Binds to Aβ and inhibits fibrillization. Protective, prevents neurotoxicity. google.comjci.orgpnas.org
Albumin Binds to Aβ. Sequesters Aβ, influencing its clearance. google.comjci.orgacs.org
Complement System Activates classical and alternative pathways. Neuroinflammation and neuronal damage. nih.govnih.govsemanticscholar.orgmdpi.com

Post Translational Modifications of Beta Amyloid Aβ42 and Their Impact on Pathogenicity

Phosphorylation of Beta-Amyloid (Aβ42) (e.g., Ser8, Tyr10, Ser26)

Phosphorylation is a key PTM where a phosphate (B84403) group is added to specific amino acid residues. In Aβ42, serine (Ser) and tyrosine (Tyr) residues are primary targets for this modification. molbiolcell.org Mass spectrometric analyses have confirmed that Aβ can be phosphorylated at residues Ser8, Tyr10, and Ser26 in brain tissues. researchgate.netscispace.com

Phosphorylation at Serine 8 (pS8-Aβ): This is one of the most studied Aβ phosphorylation sites. Phosphorylated Aβ at Ser8 has been identified in the brains of AD patients and transgenic animal models. frontiersin.orgresearchgate.net Studies indicate that this modification has complex effects on Aβ pathology. Some research suggests that pS8-Aβ exhibits increased neurotoxicity compared to the non-phosphorylated peptide. nih.gov For instance, while unmodified Aβ42 caused the largest increase in the stiffness of neuronal cells after 4 hours, pS8-Aβ42 induced the greatest increase in both stiffness and reactive oxygen species (ROS) levels after 24 hours of incubation. frontiersin.orgnih.gov Conversely, other studies have found that phosphorylation at Ser8 can neutralize some pathogenic properties of Aβ. researchgate.net For example, it has been shown to completely eliminate the inhibition of Na+/K+-ATPase by beta-amyloid. researchgate.netresearchgate.net Intravenous administration of pS8-Aβ42 has even been observed to reduce the number of amyloid plaques in transgenic mice. nih.gov This modification also appears to promote the formation of amyloid plaques that may lack the neurotoxic properties associated with smaller oligomeric species. researchgate.net

Phosphorylation at Serine 26 (pS26-Aβ): Similar to Ser8, phosphorylation at Ser26 has been found in the brains of AD model mice. nih.gov This modification has been shown to stabilize the formation of oligomeric Aβ assemblies, which are considered highly neurotoxic. molbiolcell.org The introduction of a negative charge through phosphorylation at this site can promote conformational transitions in the peptide, leading to the formation of toxic aggregates. aging-us.com

Phosphorylation at Tyrosine 10 (pY10-Aβ): The properties of Aβ phosphorylated at the Tyr10 residue are less understood, and evidence for its presence in vivo has only been obtained more recently. nih.gov Like other phosphorylations, it is believed to influence the aggregation propensity and neurotoxicity of the Aβ peptide.

The phosphorylation of Aβ can be carried out by several protein kinases. For example, Protein Kinase A (PKA) has been observed to phosphorylate Aβ at Ser8, which promoted the formation of toxic aggregates. molbiolcell.org Casein Kinase 2 (CK2) is another kinase implicated in Aβ phosphorylation. nih.gov

Isomerization and Deamination of Beta-Amyloid (Aβ42) (e.g., Asp7, Asp23)

Isomerization is a non-enzymatic PTM where the chemical structure of an amino acid is rearranged. In Aβ, aspartic acid (Asp) residues are particularly susceptible to this modification, spontaneously converting to L-isoaspartate (L-isoAsp) or D-aspartate. This process can significantly alter the peptide's structure and function.

Isomerization at Aspartate 7 (iso-Asp7): This is a prevalent modification, with Aβ containing isomerized Asp7 found in more than 50% of the Aβ molecules within amyloid plaques. frontiersin.orgresearchgate.netresearchgate.net The presence of iso-Asp7 increases with age and is elevated in the brains of AD patients. mdpi.com This modification renders the Aβ peptide more prone to aggregation, enhances its toxicity, and increases its resistance to enzymatic degradation. frontiersin.orgresearchgate.net Studies have shown that iso-Asp7-Aβ42 is a more potent inhibitor of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) than the unmodified peptide. researchgate.netresearchgate.net Furthermore, its administration has been shown to induce spatial memory deficits and elevate oxidative stress in animal models. mdpi.com

Isomerization at Aspartate 23 (iso-Asp23): The impact of isomerization at Asp23 is more debated. Some in vitro studies have demonstrated that the presence of L-isoaspartate at position 23 (L-isoAsp23) significantly accelerates the formation of Aβ fibrils. This modification is considered relevant to both sporadic AD and the heritable "Iowa" mutation (Asp23Asn), where the resulting asparagine residue is prone to deamidation and isomerization. However, other research suggests that isomerization at Asp23 does not significantly increase the peptide's aggregative ability or neurotoxicity. researchgate.netnih.gov One study found that while L-isoAsp23-Aβ42 was as toxic as the wild type, it had only a moderate ability to aggregate, and another form, d-isoAsp23-Aβ42, showed weak aggregation and no neurotoxicity. nih.gov These findings have led to the hypothesis that isomerization at Asp23 may be a consequence of the long-term deposition of fibrils rather than an initiating pathogenic event. researchgate.netnih.gov

Isomerization at other sites, such as Asp1, has also been identified in AD brains and is believed to contribute to the enhanced insolubility and protease resistance of the Aβ peptide. researchgate.net

Pyroglutamylation and Truncation of Beta-Amyloid (Aβ42)

In addition to phosphorylation and isomerization, Aβ peptides are frequently modified by N-terminal truncation and subsequent pyroglutamylation. These modified forms are highly abundant in the brains of AD patients and are considered to be particularly pathogenic. frontiersin.org

N-terminal Truncation: Aβ peptides can be shortened at their N-terminus, resulting in various truncated forms. Among the most significant are peptides starting at phenylalanine-4 (Aβ4-42) and those starting at glutamate-3 (which can then be converted to pyroglutamate). frontiersin.org These N-terminal deletions have been shown to enhance Aβ aggregation and neurotoxicity in vitro compared to the full-length Aβ1-42. frontiersin.org

Pyroglutamylation (pE-Aβ): This modification involves the cyclization of an N-terminal glutamate (B1630785) (Glu) residue to form pyroglutamate (B8496135) (pE). The most common form is AβpE3-42, which arises after the first two amino acids are cleaved off and the exposed Glu at position 3 is modified. mdpi.com AβpE3-42 is a major component of amyloid plaques, accumulates in the brain a decade before the onset of symptoms, and is highly resistant to degradation. frontiersin.orgmdpi.com It shows an increased propensity for aggregation and enhanced neurotoxicity. frontiersin.orgacs.org Crucially, pyroglutamylated Aβ can act as a seed, promoting the aggregation of the more common Aβ1-42 into toxic oligomers in a prion-like manner. mdpi.comacs.org Even at low concentrations, pE-Aβ can co-aggregate with Aβ1-42 to form structurally distinct and highly toxic oligomers. acs.org

Effects of Post-Translational Modifications on Aβ42 Aggregation, Toxicity, and Enzymatic Degradation

Post-translational modifications collectively act as a significant driver of Aβ pathology by altering the peptide's fundamental properties. The various PTMs often have synergistic effects, leading to a more aggressive disease course.

Aggregation: Nearly all major PTMs accelerate the aggregation of Aβ42. Isomerization at Asp7 and Asp23, phosphorylation at Ser8 and Ser26, and N-terminal truncation with pyroglutamylation all promote a conformational shift towards β-sheet structures, which is the foundation of fibril formation. molbiolcell.orgaging-us.com Pyroglutamylated Aβ is particularly potent, acting as a template that seeds the aggregation of full-length Aβ. mdpi.com

Toxicity: Modified Aβ peptides generally exhibit enhanced cytotoxicity. aging-us.com Isomerized Aβ (iso-Asp7) and pyroglutamylated Aβ (AβpE3-42) are known to be more toxic to neurons than their unmodified counterparts. frontiersin.orgfrontiersin.org The effect of phosphorylation on toxicity is more complex, with some studies reporting increased toxicity nih.gov and others suggesting that it promotes the formation of less toxic, larger aggregates over the more harmful soluble oligomers. researchgate.net These modified forms can trigger downstream pathological events, including oxidative stress and neuroinflammation. mdpi.com

Enzymatic Degradation: A key feature of modified Aβ species is their increased resistance to proteolytic clearance. The structural changes induced by isomerization and pyroglutamylation make the peptide a poor substrate for degrading enzymes like the insulin-degrading enzyme (IDE). nih.govaging-us.comresearchgate.net This resistance to degradation leads to a longer half-life in the brain, increasing the concentration of these toxic species and promoting their accumulation into plaques. aging-us.com

The table below summarizes the principal effects of these key post-translational modifications on the pathogenic properties of Aβ42.

Enzymatic Degradation and Clearance Mechanisms of Beta Amyloid Aβ42

Key Aβ-Degrading Enzymes and Their Cleavage Sites (e.g., Insulin-Degrading Enzyme, Neprilysin, Cathepsin B, MMP-9)

A variety of proteases, known as Aβ-degrading enzymes (AβDE), are capable of catabolizing Aβ peptides. nih.gov These enzymes are found in different cell types, including neurons, microglia, and astrocytes, as well as in the extracellular space. The ability of these enzymes to degrade Aβ is often dependent on the peptide's aggregation state, with most effectively cleaving soluble monomeric forms, while having limited ability to break down aggregated oligomers and fibrils. oup.comfrontiersin.org

Insulin-Degrading Enzyme (IDE): IDE is a major enzyme involved in the degradation of soluble Aβ at neutral pH. nih.goviu.edu This zinc-metalloprotease, also responsible for degrading insulin, can cleave Aβ42 at multiple sites. iu.edunih.gov Studies have identified initial cleavage sites between Phe19-Phe20 and Phe20-Ala21. nih.govacs.org IDE is primarily cytosolic but can be membrane-associated or released from cells, where it degrades secreted Aβ monomers. nih.goviu.edu It is less effective against oligomeric forms of Aβ42. nih.gov

Neprilysin (NEP): Considered one of the most important Aβ-degrading enzymes in the brain, neprilysin is a cell-surface zinc metalloprotease. frontiersin.orgnih.gov It degrades both Aβ40 and Aβ42, although some studies suggest it is more efficient at degrading Aβ40 than Aβ42 in vitro. frontiersin.org However, in vivo, NEP has been shown to efficiently degrade Aβ42 at the cell membrane. thno.org NEP has numerous cleavage sites within the Aβ sequence. frontiersin.orgthno.org Its expression levels have been observed to be inversely associated with Aβ deposition in the brain. biomolther.org

Cathepsin B: This cysteine protease, primarily located in lysosomes, has a dual role in Aβ metabolism. diva-portal.orgmdpi.com It can participate in the amyloidogenic processing of the amyloid precursor protein (APP), contributing to Aβ production. mdpi.comresearchgate.net Conversely, Cathepsin B has also been shown to degrade Aβ42, particularly at its C-terminus, which can reduce amyloid plaque formation. oup.commdpi.comeneuro.org This suggests its net effect—either promoting or reducing Aβ accumulation—may depend on its location and the surrounding cellular environment.

Matrix Metalloproteinase-9 (MMP-9): MMP-9 is unique among Aβ-degrading enzymes in its demonstrated ability to degrade not only soluble Aβ but also the highly aggregated fibrils found in amyloid plaques. capes.gov.br Studies have shown that MMP-9 can break down pre-formed Aβ fibrils in vitro and reduce compact plaque load in brain slices from transgenic mice. capes.gov.br Mass spectrometry analysis revealed that MMP-9 cleaves fibrillar Aβ42 to produce fragments such as Aβ(1-20) and Aβ(1-30). capes.gov.br It also cleaves soluble Aβ1-40, primarily at the Leu34-Met35 bond. jneurosci.org

EnzymeEnzyme ClassPrimary LocationKnown Aβ42 Cleavage Sites/FragmentsNotes
Insulin-Degrading Enzyme (IDE)Zinc MetalloproteaseCytosol, Cell SurfacePhe19-Phe20, Phe20-Ala21, Met35-Val36nih.govacs.orgresearchgate.netPrimarily degrades soluble Aβ monomers. nih.gov
Neprilysin (NEP)Zinc MetalloproteaseCell Surface (Axons, Synapses)Multiple sites, including Lys16-Leu17 and Phe19-Phe20frontiersin.orgresearchgate.netplos.orgA major regulator of cerebral Aβ levels. nih.gov
Cathepsin BCysteine ProteaseLysosomesC-terminal cleavage of Aβ42 oup.comgoogle.comHas a dual role, also involved in APP processing. mdpi.com
Matrix Metalloproteinase-9 (MMP-9)Zinc MetalloproteaseExtracellular, Neurons, AstrocytesGenerates Aβ(1-20), Aβ(1-30) from fibrils; cleaves soluble Aβ at Leu34-Met35capes.gov.brjneurosci.orgNotably degrades aggregated Aβ fibrils. capes.gov.br

Physiological Clearance Pathways: Role of the Glymphatic System and Receptor-Mediated Transport (e.g., LRP1, RAGE)

Beyond enzymatic degradation, the brain utilizes specialized transport systems to clear metabolic byproducts, including Aβ, from the interstitial fluid (ISF). en-journal.org These pathways involve bulk flow of fluid and specific receptor-mediated transport across the blood-brain barrier (BBB).

The Glymphatic System: The glymphatic system is a brain-wide perivascular network that facilitates the clearance of solutes from the brain's interstitium. nih.govnih.gov It functions by promoting the exchange of cerebrospinal fluid (CSF) with the ISF. neurology.org CSF enters the brain parenchyma along periarterial spaces, mixes with the ISF containing waste products like soluble Aβ, and is then cleared along perivenous drainage pathways, potentially exiting via meningeal lymphatic vessels. nih.govneurology.orghopkinsmedicine.org The efficiency of this system is significantly higher during sleep, and its impairment, which can occur with aging, is linked to Aβ accumulation. nih.govneurology.org

Receptor-Mediated Transport:

Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1): LRP1 is a key multi-ligand receptor located on the abluminal side (brain side) of the BBB that mediates the efflux of Aβ out of the brain and into the peripheral circulation. mdpi.comnih.gov It can bind directly to Aβ or to Aβ complexed with ligands like Apolipoprotein E (ApoE) to facilitate its transport across brain endothelial cells. mdpi.comfrontiersin.org Reduced expression or function of LRP1, which can occur with age or due to vascular damage, impairs Aβ clearance and contributes to its accumulation in the brain. nih.govfrontiersin.org LRP1 expressed on vascular smooth muscle cells also contributes to the local degradation of Aβ along perivascular drainage pathways. jneurosci.org

Receptor for Advanced Glycation End Products (RAGE): In contrast to LRP1, RAGE is a receptor on the luminal side (blood side) of the BBB that mediates the influx of circulating Aβ from the blood back into the brain. mdpi.comahajournals.org Expression of RAGE is increased in the context of Alzheimer's disease, creating an unfavorable balance where Aβ re-entry into the brain is enhanced while its efflux is diminished. frontiersin.orgnih.gov This RAGE-mediated influx can contribute to neuroinflammation and further Aβ accumulation. nih.govnih.gov

The balance between LRP1-mediated clearance and RAGE-mediated influx is therefore a critical determinant of net Aβ levels in the brain. frontiersin.orgahajournals.org

Factors Influencing Beta-Amyloid (Aβ42) Degradation Efficiency and Accumulation Dynamics

The efficiency of Aβ42 clearance is not static but is influenced by a complex interplay of genetic, structural, and physiological factors. An imbalance between production and clearance leads to the accumulation and aggregation of Aβ. mdpi.comnih.gov

Aggregation State: The physical form of Aβ is a major determinant of its susceptibility to clearance. Monomeric Aβ is readily degraded by multiple enzymes. oup.comfrontiersin.org However, as Aβ aggregates into soluble oligomers and then into insoluble fibrils, it becomes increasingly resistant to most proteolytic enzymes, with the exception of MMP-9. oup.comcapes.gov.br The β-sheet structure formed in aggregated Aβ makes many cleavage sites inaccessible to enzymes. oup.comfrontiersin.org

Genetic Factors (Apolipoprotein E - ApoE): The ApoE gene is a major genetic risk factor for sporadic Alzheimer's disease. The different isoforms (ApoE2, ApoE3, ApoE4) affect Aβ clearance differently. Aβ complexed with ApoE2 or ApoE3 is cleared efficiently across the BBB via LRP1. mdpi.comfrontiersin.org In contrast, Aβ bound to ApoE4 is cleared much more slowly, promoting its accumulation. mdpi.comfrontiersin.org

Aging: The aging process is associated with reduced efficiency of multiple Aβ clearance mechanisms. nih.gov LRP1 expression at the BBB has been shown to decline with age, impairing efflux. nih.gov Furthermore, the function of the glymphatic system deteriorates during aging, slowing the removal of interstitial waste products, including Aβ. nih.gov

Inflammation: Neuroinflammation can exacerbate Aβ accumulation. nih.gov Proinflammatory conditions can stimulate RAGE expression, increasing Aβ influx into the brain. nih.gov Inflammation may also lead to reactive astrocytosis, which could further impair the flow of the glymphatic system. nih.gov

Receptor Balance and Modification: The dynamic balance between LRP1 (efflux) and RAGE (influx) at the BBB is crucial. frontiersin.org In Alzheimer's disease, this balance shifts towards accumulation due to decreased LRP1 expression and increased RAGE expression. nih.gov Additionally, oxidative damage can modify soluble LRP1 in the plasma, reducing its ability to bind and sequester peripheral Aβ, which may then be free to re-enter the brain via RAGE. frontiersin.org

FactorInfluence on Aβ42 Degradation & AccumulationMechanism
Aggregation StateDecreases degradation efficiencyMonomers are readily cleaved, while oligomers and fibrils are resistant to most enzymes due to their β-sheet structure. oup.comfrontiersin.org
ApoE IsoformModulates clearance rateApoE4 isoform is associated with slower LRP1-mediated clearance of Aβ across the BBB compared to ApoE2 and ApoE3. mdpi.comfrontiersin.org
AgingReduces overall clearanceAssociated with decreased LRP1 expression and impaired glymphatic system function. nih.govnih.gov
NeuroinflammationPromotes accumulationCan increase RAGE expression (enhancing influx) and impair glymphatic flow. nih.govnih.gov
LRP1/RAGE BalanceDetermines net transport across BBBReduced LRP1 (efflux) and increased RAGE (influx) favor Aβ accumulation in the brain. frontiersin.orgnih.gov

In Vitro and in Vivo Research Models for Beta Amyloid Aβ42 Studies

Cellular Models for Investigating Beta-Amyloid (Aβ42) Toxicity, Signaling, and Interactions

Cellular models are indispensable tools for dissecting the molecular mechanisms of Aβ42-induced toxicity, signaling cascades, and its interactions with various cell types. Commonly used cell lines include the human neuroblastoma SH-SY5Y cells and the murine microglial BV2 cells, alongside primary cultured cells.

SH-SY5Y Cells: These human-derived neuroblastoma cells are frequently used to model neuronal aspects of Aβ42 toxicity. They can be differentiated into a more mature neuronal phenotype, making them suitable for studying the effects of Aβ42 on neuronal viability, neurite outgrowth, and synaptic function.

BV2 Microglia: As the resident immune cells of the central nervous system, microglia play a crucial role in the response to Aβ deposition. BV2 cells, an immortalized murine microglial cell line, are extensively used to study Aβ42-induced inflammation, phagocytosis, and the activation of signaling pathways like the Dectin-1-Syk-NF-κB pathway. ijbs.com Research has shown that Aβ42 can directly bind to Dectin-1 on microglia, triggering an inflammatory response. ijbs.com Studies using BV2 cells have demonstrated that Aβ42 protofibrils are internalized more readily than monomers or fibrils. nih.gov Furthermore, these cells have been instrumental in investigating the clearance of Aβ42 and how this process can be impaired by inflammatory cytokines like IL-18, IL-23, and IL-17. nih.gov The capacity of BV2 cells to take up and degrade Aβ42 has also been a focus of research, with studies exploring how this can be modulated by various compounds. researchgate.net

Cultured Primary Cells: Primary neurons, astrocytes, and microglia isolated directly from animal brains offer a more physiologically relevant system for studying Aβ42. While more challenging to maintain, they provide a closer representation of the complex cellular interactions within the brain. Primary microglia, for instance, have been shown to be more active in internalizing Aβ than the BV2 cell line. nih.gov

Interactive Table: Cellular Models for Aβ42 Research

Cell Type Origin Key Applications in Aβ42 Research Research Findings
SH-SY5Y Human Neuroblastoma Neuronal toxicity, signaling pathways, apoptosis Models Aβ42-induced neuronal stress and death.
BV2 Microglia Murine Microglia Neuroinflammation, phagocytosis, cytokine release, Aβ clearance Aβ42 activates inflammatory pathways via receptors like Dectin-1. ijbs.com Aβ clearance can be impaired by pro-inflammatory cytokines. nih.gov
Primary Neurons Rodent Brain Synaptic toxicity, neuronal network dysfunction Provides a more authentic model of neuronal responses to Aβ42.
Primary Microglia Rodent Brain Aβ internalization and degradation, inflammatory responses Shows higher phagocytic activity for Aβ compared to immortalized cell lines. nih.gov
THP-1 Human Monocytic Leukemia Macrophage-mediated Aβ clearance, inflammatory response Aβ42 incubation increases IL-18, IL-23, and IL-17 expression, which in turn impairs Aβ clearance. nih.gov

Transgenic Animal Models of Beta-Amyloid (Aβ42) Pathology

To study the effects of Aβ42 in a whole-organism context, researchers have developed a variety of transgenic animal models that recapitulate key aspects of Alzheimer's disease pathology.

Mouse Models:

Aβ42-infused mice: This model involves the direct infusion of Aβ42 into the brains of wild-type mice, often into the hippocampus, to induce AD-like pathologies such as cognitive deficits and neuroinflammation. ijbs.comresearchgate.net This approach allows for the study of the acute effects of Aβ42 in a specific brain region. researchgate.net

APP/PS1 Mice: These double transgenic mice express a chimeric mouse/human amyloid precursor protein (APP) with mutations linked to familial Alzheimer's disease (FAD) and a mutant human presenilin 1 (PS1), which also carries an FAD mutation. nih.govembopress.org These mice develop age-dependent accumulation of Aβ plaques, gliosis, and cognitive impairments. nih.govembopress.orgnih.gov The APPPS1 model, for instance, shows cerebral amyloidosis starting as early as 6-8 weeks of age. embopress.org

5xFAD Mice: This model expresses five FAD mutations in the human APP and PS1 genes, leading to a rapid and aggressive Aβ42-driven amyloid pathology. nih.govscantox.comjax.org Intraneuronal Aβ42 accumulation is seen as early as 1.5 months, followed by amyloid plaque deposition at 2 months and memory deficits by 4 months. nih.govjax.org These mice also exhibit significant neuron loss and neuroinflammation. nih.govscantox.com

Drosophila Models: The fruit fly, Drosophila melanogaster, offers a powerful system for genetic screening and studying the fundamental mechanisms of Aβ42 toxicity due to its short lifespan and well-characterized genetics. Expressing human Aβ42 in the fly brain leads to age-dependent neurodegeneration, learning and memory deficits, and a shortened lifespan.

Canine Models: Aged canines naturally develop cognitive decline and Aβ pathology that closely resembles human Alzheimer's disease. elte.hueurekalert.orgfrontiersin.orgnih.gov The Aβ peptide sequence in dogs is identical to that in humans. elte.hueurekalert.orgfrontiersin.org Studies have shown a correlation between the abundance of Aβ42 in the brain and cognitive dysfunction in dogs. elte.hueurekalert.org The age-related decrease in the Aβ42/Aβ40 ratio in the cerebrospinal fluid of beagles mirrors the changes seen in human AD patients. researchgate.net

Interactive Table: Transgenic Animal Models of Aβ42 Pathology

Model Genes/Mutations Key Pathological Features Onset of Pathology
Aβ42-infused Mice N/A (direct infusion) Localized Aβ deposition, neuroinflammation, cognitive deficits. ijbs.com Acute, following infusion.
APP/PS1 Mice Human APP (e.g., Swedish mutation) & human PS1 (e.g., M146V, L166P). nih.govtaconic.comalzforum.org Aβ plaques, gliosis, cognitive deficits. nih.govembopress.org Aβ42 is the predominant insoluble species. taconic.com Age-dependent, typically starting around 6-8 weeks in some models. embopress.org
5xFAD Mice Human APP (Swedish, Florida, London mutations) & human PS1 (M146L, L286V). scantox.comjax.org Rapid and aggressive Aβ42 accumulation, intraneuronal Aβ42, amyloid plaques, neuron loss, gliosis, cognitive deficits. nih.govscantox.comjax.org Intraneuronal Aβ42 at 1.5 months, plaques at 2 months. nih.govjax.org
Drosophila Models Human Aβ42 Neurodegeneration, learning/memory deficits, shortened lifespan. Age-dependent.
Canine Models Spontaneous (natural aging) Aβ plaques (diffuse and compact), cerebral amyloid angiopathy, cognitive decline. frontiersin.orgnih.gov Age-dependent.

Advanced Methodological Approaches for Structural Analysis of Beta-Amyloid (Aβ42)

Determining the high-resolution structure of Aβ42 in its various aggregated forms is crucial for understanding its mechanism of toxicity and for designing targeted therapies. Several advanced biophysical techniques are employed for this purpose.

Solid-state NMR (ssNMR): This is a powerful technique for studying the atomic-level structure of insoluble and non-crystalline protein aggregates like Aβ fibrils. pnas.orgpnas.orgnih.govportlandpress.comnii.ac.jpnih.govresearchgate.net ssNMR has been used to determine the structure of Aβ42 fibrils, revealing a double horseshoe-like cross-β-sheet structure for a disease-relevant polymorph. pnas.org It can also provide insights into the conformational changes that occur during the transition from oligomers to fibrils. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM have made it possible to determine the high-resolution structures of amyloid fibrils from both in vitro preparations and patient-derived samples. pnas.orgpnas.org This technique has complemented ssNMR findings and has been instrumental in revealing the polymorphic nature of Aβ42 fibrils. pnas.org

Electron Paramagnetic Resonance (EPR): EPR spectroscopy, often in combination with site-directed spin labeling, provides information about the local environment and distance constraints within Aβ42 aggregates. It is particularly useful for characterizing the structure and dynamics of oligomeric intermediates. portlandpress.com

Biochemical and Biophysical Techniques for Studying Beta-Amyloid (Aβ42) Aggregation Kinetics and Inhibition

Understanding the kinetics of Aβ42 aggregation and identifying inhibitors of this process are key goals in Alzheimer's disease research. A variety of techniques are used to monitor the aggregation process in real-time and to screen for potential therapeutic agents.

Thioflavin T (ThT) Fluorescence Assay: This is the most widely used method for monitoring amyloid fibril formation. bmbreports.orgmdpi.comprinceton.eduacs.org ThT is a fluorescent dye that exhibits a significant increase in fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils, allowing for the real-time tracking of aggregation kinetics. bmbreports.orgmdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to monitor the secondary structure changes of Aβ42 as it aggregates. mdpi.comnih.govresearchgate.net The transition from a random coil or alpha-helical conformation to a β-sheet-rich structure is a hallmark of amyloid formation. mdpi.com

Electron Microscopy (EM) and Atomic Force Microscopy (AFM): These imaging techniques are used to visualize the morphology of Aβ42 aggregates at different stages of the aggregation process, from small oligomers to mature fibrils. mdpi.comnih.govfrontiersin.orgplos.org

Size Exclusion Chromatography (SEC): SEC is used to separate Aβ42 species based on their size, allowing for the characterization of oligomers and the study of their formation and stability. frontiersin.orgcam.ac.uk

Mass Spectrometry (MS): MS can be used to detect and quantify the monomeric form of Aβ42, monitoring its disappearance as it incorporates into growing aggregates. This provides a complementary method to ThT assays for studying aggregation and its inhibition. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Simple 1H NMR approaches can be used to follow the aggregation kinetics by observing the time-dependent decrease in the intensity of NMR peaks corresponding to the monomeric peptide. frontiersin.org

These techniques are often used in combination to provide a comprehensive understanding of Aβ42 aggregation and to effectively screen for and characterize potential inhibitors. princeton.edufrontiersin.org

Investigational Therapeutic Research Strategies Targeting Beta Amyloid Aβ42 Pathology

Research into Strategies to Inhibit Beta-Amyloid (Aβ42) Production

The production of Aβ42 is a result of the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: beta-secretase (BACE1) and gamma-secretase. frontiersin.orgnih.gov Therefore, inhibiting these enzymes has been a major focus of therapeutic research.

Beta-Secretase (BACE1) Inhibitors: BACE1 initiates the amyloidogenic pathway by cleaving APP. frontiersin.org Inhibiting this enzyme is a direct approach to reducing the production of all Aβ peptides, including Aβ42. researchgate.net Several BACE1 inhibitors have been developed and investigated in preclinical and clinical studies. For instance, verubecestat (B560084) and lanabecestat (B602830) were designed to block the action of BACE1. researchgate.net Another inhibitor, MK-8931, showed a significant reduction in Aβ levels in the cerebrospinal fluid (CSF) of patients in early-phase trials. frontiersin.org However, the development of many BACE1 inhibitors has been challenging due to off-target effects and a lack of clinical efficacy in later-stage trials. researchgate.netmdpi.com

Gamma-Secretase Inhibitors (GSIs) and Modulators (GSMs): Gamma-secretase is a complex of proteins that performs the final cut of APP, leading to the release of Aβ peptides of varying lengths. frontiersin.org

Gamma-Secretase Inhibitors (GSIs): These molecules block the activity of gamma-secretase, thereby preventing the production of Aβ. cell-stress.com Examples of GSIs that have been studied include Semagacestat and Avagacestat. nih.govfrontiersin.org While effective at reducing Aβ levels, GSIs have been associated with significant side effects. nih.govfrontiersin.org This is because gamma-secretase also cleaves other important proteins, such as Notch, and inhibiting its function can disrupt essential cellular signaling pathways. nih.govfrontiersin.orgresearchgate.net LY450139 is another GSI that was shown to decrease Aβ production in the central nervous system in a dose-dependent manner. nih.gov

Gamma-Secretase Modulators (GSMs): As an alternative to complete inhibition, GSMs aim to allosterically modulate the activity of gamma-secretase. researchgate.net Instead of blocking the enzyme, they shift its cleavage preference, leading to the production of shorter, less aggregation-prone Aβ peptides, such as Aβ37 and Aβ38, at the expense of the highly amyloidogenic Aβ42. cell-stress.comnih.govfrontiersin.org This approach is thought to be safer as it does not inhibit the processing of other important substrates like Notch. cell-stress.comresearchgate.net The first GSMs identified were a subset of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen (B1674241) and sulindac (B1681787) sulfide. nih.govfrontiersin.org These were followed by second-generation, more potent non-NSAID heterocyclic compounds. researchgate.netplos.org Research has shown that some second-generation GSMs can reduce both Aβ42 and Aβ40 levels. plos.org

Table 1: Investigational Inhibitors of Beta-Amyloid (Aβ42) Production

Compound Class Example Compound(s) Mechanism of Action Key Research Finding(s) Reference(s)
Beta-Secretase (BACE1) Inhibitors Verubecestat, Lanabecestat, MK-8931 Blocks the initial cleavage of APP by BACE1, reducing overall Aβ production. Showed reduction of Aβ levels in CSF in early trials, but later trials were halted due to lack of efficacy or safety concerns. researchgate.net, frontiersin.org
Gamma-Secretase Inhibitors (GSIs) Semagacestat, Avagacestat, LY450139 Directly inhibits the enzymatic activity of gamma-secretase, preventing the final cleavage of APP to form Aβ. Effective at lowering Aβ levels but associated with mechanism-based side effects due to inhibition of Notch signaling. nih.gov, nih.gov, frontiersin.org
Gamma-Secretase Modulators (GSMs) NSAIDs (e.g., Ibuprofen, Sulindac sulfide), Second-generation heterocyclic compounds Allosterically modulates gamma-secretase to favor production of shorter, less amyloidogenic Aβ peptides over Aβ42. Reduces Aβ42 production without inhibiting Notch processing, offering a potentially safer therapeutic profile. nih.gov, plos.org, researchgate.net, frontiersin.org

Research into Inhibitors of Beta-Amyloid (Aβ42) Aggregation and Fibrillization

A key pathological feature of Alzheimer's disease is the aggregation of Aβ42 monomers into soluble oligomers and insoluble fibrils, which form amyloid plaques. nih.gov Therefore, preventing this aggregation process is a major therapeutic goal.

Small Molecules: A variety of small molecules have been investigated for their ability to inhibit Aβ42 aggregation. These compounds often work by binding to specific regions of the Aβ42 peptide that are critical for its self-assembly. plos.orgnih.gov For example, some compounds target the hydrophobic core (residues 17-21) or the N-terminus of the peptide. plos.orgnih.gov Tramiprosate, for instance, mimics glycosaminoglycans (GAGs) and targets the N-terminal region of Aβ. nih.gov Another small molecule, 10074-G5, has been shown to sequester monomeric Aβ42 and inhibit its aggregation. biorxiv.org Researchers have developed high-throughput screening assays to identify novel small molecule inhibitors. nih.gov

Natural Compounds: Numerous natural compounds have been studied for their anti-aggregation properties. These include polyphenols, flavonoids, and other plant-derived molecules. mdpi.comresearchgate.net

Curcumin (B1669340): Found in turmeric, curcumin has been reported to inhibit the formation of Aβ fibrils and destabilize pre-existing ones. frontiersin.org However, some studies suggest it may promote fibrillization by a different pathway. frontiersin.org

Resveratrol (B1683913): A polyphenol found in red wine, resveratrol can inhibit Aβ42 fibril formation. mdpi.com It appears to bind to Aβ42 monomers and small oligomers, preventing their incorporation into larger aggregates. frontiersin.org

Myricetin and Quercetin: These flavonoids have demonstrated the ability to inhibit Aβ aggregation and disaggregate pre-formed fibrils. mdpi.comfrontiersin.org

Brazilin (B1667509): A compound extracted from Caesalpinia sappan, brazilin inhibits Aβ42 fibrillogenesis and can remodel toxic oligomers into non-toxic, high-molecular-weight aggregates. mdpi.comfrontiersin.org

Uncarinic Acids: Derived from Uncaria rhynchophylla, these triterpenoids have been shown to inhibit the nucleation phase of Aβ42 aggregation. frontiersin.orgcnr.it

Table 2: Investigational Inhibitors of Beta-Amyloid (Aβ42) Aggregation

Compound Type Example Compound(s) Proposed Mechanism of Action Key Research Finding(s) Reference(s)
Small Molecules Tramiprosate, 10074-G5 Bind to specific regions of Aβ42, preventing self-assembly and fibril formation. Tramiprosate targets the N-terminus; 10074-G5 sequesters Aβ42 monomers. biorxiv.org, nih.gov
Natural Compounds (Polyphenols/Flavonoids) Curcumin, Resveratrol, Myricetin, Quercetin, Brazilin, Uncarinic Acids Interfere with Aβ42 aggregation through various mechanisms, including binding to monomers, remodeling oligomers, and destabilizing fibrils. Show potent inhibition of Aβ42 aggregation and fibrillization in vitro. mdpi.com, frontiersin.org, cnr.it

Immunotherapeutic Approaches in Beta-Amyloid (Aβ42) Clearance Research

Immunotherapy aims to harness the body's own immune system to clear Aβ42 from the brain. springermedizin.de This can be achieved through either active or passive immunization. nih.gov

Active Immunization: This approach involves administering an Aβ antigen (such as full-length Aβ42 or a fragment) to stimulate the patient's immune system to produce their own antibodies against Aβ. springermedizin.denih.gov The first active vaccine, AN1792, which used full-length Aβ42, showed promise in early trials but was halted due to the development of meningoencephalitis in a subset of patients. springermedizin.denih.gov Subsequent research has focused on developing second-generation vaccines that use shorter Aβ fragments to elicit a B-cell (antibody) response without a harmful T-cell response. springermedizin.de Examples include CAD106 (using Aβ1-6) and UB-311 (using Aβ1-14). springermedizin.de

Passive Immunization: This strategy involves the direct administration of externally produced monoclonal antibodies that target Aβ. nih.govresearchgate.net This approach allows for more control over antibody levels and can avoid the potential for an adverse inflammatory response seen with some active vaccines. nih.gov Numerous monoclonal antibodies have been developed and tested in animal models and human clinical trials, targeting different forms of Aβ (monomers, oligomers, or fibrils). springermedizin.de For example, early research showed that antibodies targeting the N-terminus of Aβ were effective at clearing plaques in mouse models. pnas.org More recently, antibodies like aducanumab, lecanemab, and donanemab have been developed and have shown the ability to reduce amyloid plaques in the brain. springermedizin.demdpi.com

The mechanisms by which these antibodies clear Aβ are thought to include:

Microglial-mediated phagocytosis: Antibodies bind to Aβ plaques, opsonizing them for clearance by microglia, the brain's resident immune cells. pnas.org

Peripheral sink mechanism: Antibodies in the bloodstream bind to Aβ, creating a concentration gradient that draws Aβ out of the brain. springermedizin.de

Direct disruption of aggregates: Antibodies may directly bind to and disaggregate Aβ fibrils and oligomers. springermedizin.de

Targeting Downstream Pathological Pathways Mediated by Beta-Amyloid (Aβ42)

The accumulation of Aβ42 is believed to trigger a cascade of downstream pathological events that contribute to neuronal damage and cognitive decline. Targeting these pathways represents an alternative or complementary therapeutic strategy.

Neuroinflammation: Aβ aggregates can activate microglia and astrocytes, leading to a chronic inflammatory state in the brain. This neuroinflammation can exacerbate neuronal damage. Therapeutic strategies targeting neuroinflammation include the use of anti-inflammatory drugs and modulation of microglial activity.

Oxidative Stress: The presence of Aβ42 is associated with increased production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA in neurons. Antioxidant compounds, including some natural products, are being investigated for their potential to mitigate this oxidative stress.

Mitochondrial Dysfunction: Aβ42 can accumulate in mitochondria, impairing their function and leading to energy deficits, increased oxidative stress, and the initiation of apoptotic cell death pathways. Strategies to protect mitochondrial function are therefore being explored.

Multimodal and Combination Research Strategies for Beta-Amyloid (Aβ42)-Associated Pathology

Given the complex and multifaceted nature of Aβ42-associated pathology, it is increasingly recognized that a single therapeutic approach may not be sufficient. Multimodal and combination strategies are therefore gaining traction in research. This involves simultaneously targeting different aspects of the disease process.

One example from preclinical research involved combining passive immunotherapy with the suppression of Aβ production in a mouse model. This combination therapy resulted in a significant reduction of pre-existing amyloid plaques, more so than either treatment alone. nih.gov The study suggested that by halting the production of new Aβ, the antibody-mediated clearance of existing plaques by microglia becomes more effective. nih.gov

Future research will likely focus on combining therapies such as:

An anti-aggregation agent with an immunotherapeutic drug.

A BACE1 or gamma-secretase modulator with an anti-inflammatory agent.

A therapy targeting Aβ with one targeting other pathologies like tau aggregation or mitochondrial dysfunction.

By addressing multiple pathological pathways at once, combination therapies may offer a more effective approach to treating the complex cascade of events initiated by Aβ42.

Q & A

Q. How to address confounding variables in studies linking Beta-Amyloid (23-42) to synaptic dysfunction?

  • Methodological Answer : Employ multivariate regression to control for covariates (e.g., age, APOE genotype). Use organoid models to isolate Aβ effects from systemic factors. Pre-register analysis plans to avoid post-hoc data dredging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.